![molecular formula C17H22N2O4 B8054123 tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8054123.png)
tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring an indoline ring fused with a piperidine moiety. The tert-butyl carbamate group at the 1'-position and the hydroxyl substituent at the 6-position of the indoline ring define its structural uniqueness. This compound serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and kinase inhibition pathways .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-8-6-17(7-9-19)12-5-4-11(20)10-13(12)18-14(17)21/h4-5,10,20H,6-9H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMYIVAIOMKBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Alkylation and Cyclization
The most widely reported method involves alkylation of ethyl 2-oxindoline-5-carboxylate derivatives followed by cyclization. For example, tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is synthesized via cyclization of a tert-butyl-protected piperidine precursor under acidic conditions. The reaction typically proceeds through a dianion intermediate, enabling spiro-ring formation with high stereoselectivity.
Table 1: Cyclization Reaction Conditions and Yields
Key considerations:
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Solvent selection : Dichloromethane (DCM) and methanol are preferred for their ability to stabilize intermediates.
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Catalysts : Zinc powder with ammonium chloride enhances reduction efficiency, while K₂CO₃ facilitates deprotonation.
Multi-Component Reaction Strategies
One-Pot, Five-Component Synthesis
Recent advancements demonstrate efficient synthesis via one-pot reactions combining methylamine, carbon disulfide, malononitrile, and isatin derivatives. For instance, 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile analogs are synthesized in 70–95% yields using K₂CO₃ in DCM. Although this method targets thiopyran derivatives, analogous conditions apply to piperidine-based spirooxindoles by substituting piperidine precursors.
Table 2: Multi-Component Reaction Optimization
Advantages:
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Atom economy : Incorporates five components with minimal waste.
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Scalability : Demonstrated for gram-scale production without column chromatography.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patented industrial processes emphasize scalability through continuous flow reactors. For example, a CGRP receptor antagonist synthesis involves:
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Dianion alkylation : Ethyl 2-oxindoline-5-carboxylate reacts with tert-butyl chloroformate in a flow reactor.
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Cyclization : The intermediate undergoes thermal cyclization at 80°C with residence times <10 minutes.
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Demethylation : Final demethylation using BBr₃ yields the target compound in >90% purity.
Table 3: Industrial Process Parameters
Step | Reactor Type | Temperature (°C) | Residence Time | Yield (%) |
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Alkylation | Tubular | 25 | 30 min | 85 |
Cyclization | Packed-bed | 80 | 8 min | 92 |
Demethylation | CSTR | -20 | 2 h | 88 |
Key benefits:
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Throughput : Processes >1 kg/day with minimal manual intervention.
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Safety : Reduced exposure to hazardous reagents like BBr₃ via automated handling.
Stereochemical Control and Optimization
Enantioselective Synthesis
Chiral auxiliaries and asymmetric catalysis achieve enantiomeric excess (ee) >95%. For example, using (R)-BINOL-derived phosphoric acids during cyclization induces axial chirality in the spiro center.
Table 4: Stereoselective Conditions
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit promising anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound allows it to interact with biological targets effectively.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of derivatives from spiro[indoline] frameworks, leading to compounds with enhanced cytotoxicity against human cancer cell lines .
1.2 Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Compounds with similar structural motifs have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
Case Study : Research highlighted in Neuroscience Letters indicates that indoline derivatives can mitigate neurodegeneration in animal models by reducing oxidative damage and inflammation .
Materials Science
2.1 Polymer Chemistry
This compound has been explored as a building block for advanced polymer materials. Its unique structure can enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices.
Case Study : A recent paper in Polymer Science detailed the incorporation of spirocyclic compounds into polyurethanes, resulting in materials with improved tensile strength and thermal resistance .
Synthetic Methodologies
The synthesis of this compound itself represents an important application in synthetic organic chemistry. The compound serves as a versatile intermediate for the development of other complex molecules.
3.1 Multicomponent Reactions
This compound can be synthesized through multicomponent reactions (MCRs), which are valuable for efficiently constructing complex molecular architectures in a single step.
Case Study : Research published in Synthesis has demonstrated the use of MCRs involving indoles and piperidines to create various spirocyclic derivatives, showcasing the utility of this compound as a precursor .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. Due to its spirocyclic structure, it can interact with a wide range of receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a compound of interest in drug discovery .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Spiro[indoline-3,4'-piperidine] Derivatives
The compound’s analogs differ primarily in substituents at the 6-position of the indoline ring and modifications to the oxo group. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
Crystallographic and Analytical Characterization
- SHELX Software : Widely used for small-molecule refinement, SHELXL ensures precise determination of bond lengths and angles in crystallographic studies of these spiro compounds .
- ORTEP-3 : Employed for visualizing molecular geometry, particularly for analyzing steric effects caused by bulky substituents like tert-butyl groups .
Pharmacological and Industrial Relevance
- Drug Intermediates : The 6-chloro and 6-fluoro analogs are prioritized in kinase inhibitor development due to their enhanced metabolic stability .
Biological Activity
Introduction
tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS Number: 2383903-89-5) is a compound with a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- IUPAC Name : tert-butyl 6-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
- Purity : ≥95% .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example, isatin derivatives have shown significant cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- ROS Generation : Increasing reactive oxygen species (ROS) levels leading to oxidative stress.
- Bcl-2 Family Modulation : Downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
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Isatin Derivative A | MGC-803 | 9.78 | Cell cycle arrest, ROS generation |
Isatin Derivative B | DU145 | 3.7 | Apoptosis via Bcl-2/Bax modulation |
tert-butyl derivative | HeLa S3 | 3.53 | Induction of mitochondrial apoptosis |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, which are common in similar indoline derivatives. Studies have highlighted the antibacterial and antifungal activities associated with these compounds, though specific data on this compound remains limited.
While direct studies on the mechanisms of action for this compound are sparse, insights can be drawn from related compounds:
- Induction of Apoptosis : Many indole derivatives trigger apoptosis through mitochondrial pathways.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : Interference with pathways such as p53-MDM2 can enhance tumor suppression .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds:
- Cytotoxicity Studies : A study demonstrated that certain isatin derivatives had IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating a higher potency against cancer cells .
- Mechanistic Insights : Research on related compounds has shown that they can induce apoptosis through caspase activation and disruption of mitochondrial membrane potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for tert-Butyl 6-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate?
- Methodology : Synthesis often involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by spirocyclization and functional group modifications. For example, analogous compounds (e.g., (±)-29 in ) are synthesized via coupling reactions using Boc-protected intermediates, with purification by silica gel chromatography (PetEt/EtOAc gradients). Yield optimization may require temperature control and stoichiometric adjustments to minimize side reactions .
- Characterization : Confirm structure via H NMR (e.g., δ 8.69–6.54 ppm for aromatic protons) and ESI-MS (e.g., [M+H] at m/z 366) .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators (US) or P1 (EU) for particulate control, and OV/AG/P99 respirators if volatile byproducts are present .
- Environmental Controls : Avoid dust generation; use fume hoods for ventilation. Prevent entry into drains due to unknown ecotoxicity .
Q. How is structural elucidation performed for this spirocyclic compound?
- Techniques :
- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., spiro center at δ 4.61 ppm in (±)-29) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for confirming spiro geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Cross-Validation : Combine NMR, high-resolution MS, and X-ray data. For example, conflicting NOE signals in NMR may be clarified via crystallography. SHELXL’s refinement tools (e.g., TWIN commands) address twinning or disorder in crystals .
- Computational Aids : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .
Q. What strategies improve the compound’s stability in biological assays?
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent oxidation or hydrolysis .
- Formulation : Use co-solvents (e.g., DMSO for stock solutions) and buffer systems (pH 7.4) to enhance solubility. Monitor stability via HPLC with UV detection (210–254 nm) .
Q. How is this compound applied in HDAC inhibitor development?
- Role in Drug Design : The spirocyclic core serves as a rigid scaffold for HDAC6 binding. The 6-hydroxy and 2-oxo groups are modified to enhance interactions with the enzyme’s catalytic pocket (e.g., methyl ester derivatization in (±)-30) .
- Biological Evaluation : Test inhibitory activity via fluorescence-based HDAC assays (e.g., Fluor de Lys substrate) and validate in cell models (e.g., IPF fibroblast cultures) .
Q. What challenges arise in optimizing synthetic yields for derivatives?
- Purification Issues : Polar byproducts (e.g., unreacted starting materials) complicate column chromatography. Use gradient elution (e.g., 5–50% EtOAc/hexane) or preparative HPLC .
- Substituent Effects : Electron-withdrawing groups (e.g., 6-chloro in BD513881) may reduce reactivity, requiring elevated temperatures or catalysts (e.g., Pd/C for hydrogenation) .
Q. How do computational models predict pharmacokinetic properties?
- In Silico Tools :
- LogP Prediction : Use Molinspiration or ACD/Labs to estimate hydrophobicity (e.g., logP ~2.5 for similar spiro compounds) .
- Metabolic Stability : CYP450 metabolism is modeled via StarDrop or SwissADME. For example, the tert-butyl group may reduce first-pass oxidation .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Root Causes : Variability may stem from assay conditions (e.g., enzyme source, substrate concentration) or compound purity.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.